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Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
synthetically versatile heterocyclic compound, 2-Oxoindoline-3-carbaldehyde. The following
sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This
information is critical for the unambiguous identification and characterization of this compound
in various research and development settings, particularly in the fields of medicinal chemistry
and drug discovery.

Spectroscopic Data

The structural integrity of synthesized 2-Oxoindoline-3-carbaldehyde was confirmed through
a suite of spectroscopic techniques. The data presented herein has been compiled from
documented literature and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR): The *H NMR spectrum reveals the chemical environment and
connectivity of the hydrogen atoms within the molecule.
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity
ppm (J) Hz

H-4 7.78 d 7.7
H-5 7.10 t 7.5
H-6 7.35 t 7.7
H-7 6.91 d 7.8
C(3)-H 10.99 s

N-H 11.16 S

CHO 10.27 S

Table 1: *H NMR spectral data of 2-Oxoindoline-3-carbaldehyde in DMSO-de.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides insight into the carbon skeleton

of the molecule.

Carbon Chemical Shift () ppm
C-2 175.7
C-3 120.3
C-3a 123.6
C-4 128.9
C-5 122.9
C-6 134.4
C-7 110.4
C-7a 143.2
CHO 188.1

Table 2: 13C NMR spectral data of 2-Oxoindoline-3-carbaldehyde in DMSO-de.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Functional Group Vibrational Mode *Wavenumber (cm~?) **
N-H Stretch 3258

C-H (aromatic) Stretch 3180, 3118

C=0 (aldehyde) Stretch 1718

C=0 (amide) Stretch 1686

C=C (aromatic) Stretch 1618, 1469

Table 3: Key IR absorption bands for 2-Oxoindoline-3-carbaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Relative Intensity

Technique m/z Fragment
(%)

GC-MS 161 95 [M]*

133 100 [M-COJ*

104 55 [M-CO-CHOJ*

78 40 [CeHe]*

Table 4: Mass spectral data for 2-Oxoindoline-3-carbaldehyde.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.
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NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified 2-Oxoindoline-3-carbaldehyde
is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane
(TMS) is used as an internal standard.

e Instrumentation: *H and 3C NMR spectra are recorded on a Bruker Avance spectrometer
operating at a frequency of 400 MHz for *H and 100 MHz for 13C.

o Data Acquisition:

o H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°
pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to
achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled experiment is conducted to simplify the spectrum. A greater
number of scans is typically required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed on a diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum One, is used for
analysis.

» Data Acquisition: The spectrum is recorded in the range of 4000-650 cm~*. A background
spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) for separation and purification before ionization.

e Instrumentation: A GC-MS system, such as an Agilent 6890 GC coupled to a 5973 Mass
Selective Detector, is utilized.
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« lonization: Electron Impact (El) ionization is employed at 70 eV.

o Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately
50-500 amu.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Oxoindoline-3-carbaldehyde, from sample preparation to final
structure elucidation.
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General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-
Oxoindoline-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b061587#spectroscopic-data-of-2-
oxoindoline-3-carbaldehyde-nmr-ir-mass]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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